Cas no 73790-06-4 (Ethyl 2-oxo-2-4-(trifluoromethyl)phenylacetate)
Ethyl 2-oxo-2-4-(trifluoromethyl)phenylacetate Chemical and Physical Properties
Names and Identifiers
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- Benzeneacetic acid, a-oxo-4-(trifluoromethyl)-, ethylester
- (4-TRIFLUOROMETHYLPHENYL)GLYOXYLIC ACID ETHYL ESTER
- ethyl 2-oxo-2-(4-(trifluoromethyl)phenyl)acetate
- ethyl 2-oxo-2-[4-(trifluoromethyl)phenyl]acetate
- Ethyl oxo-(4-trifluoromethylphenyl)acetate
- ethyl (4-trifluoromethylphenyl)glyoxylate
- ethyl 2-oxo-2-(p-trifluoromethylphenyl)acetate
- oxo-(4-trifluoromethylphenyl)acetic acid ethyl ester
- MFCD01934867
- 73790-06-4
- ethyl oxo-(4-trifluoromethylphenyl)acetate, AldrichCPR
- A837927
- DTXSID20379023
- Ethyl oxo[4-(trifluoromethyl)phenyl]acetate
- AKOS015996170
- SCHEMBL859597
- Ethyl 2-[4-(trifluoromethyl)phenyl]glyoxylate tech.
- ETHYLOXO-(4-TRIFLUOROMETHYLPHENYL)ACETATE
- CS-0315624
- Ethyl 2-oxo-2-(4-trifluoromethylphenyl)acetate
- oxo-(4-trifluoromethyl-phenyl)-acetic acid ethyl ester
- ethyl 2-[4-(trifluoromethyl)phenyl]-2-oxoacetate
- FT-0752571
- DA-03186
- G62907
- Ethyl 2-oxo-2-4-(trifluoromethyl)phenylacetate
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- MDL: MFCD01934867
- Inchi: 1S/C11H9F3O3/c1-2-17-10(16)9(15)7-3-5-8(6-4-7)11(12,13)14/h3-6H,2H2,1H3
- InChI Key: GWZHQTZYBBUMHI-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(C(C(=O)OCC)=O)=CC=1)(F)F
Computed Properties
- Exact Mass: 246.05000
- Monoisotopic Mass: 246.05037863g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 291
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 43.4Ų
Experimental Properties
- Boiling Point: 102 °C
- PSA: 43.37000
- LogP: 2.45120
Ethyl 2-oxo-2-4-(trifluoromethyl)phenylacetate Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Ethyl 2-oxo-2-4-(trifluoromethyl)phenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 022066-250mg |
Ethyl oxo-(4-trifluoromethylphenyl)acetate |
73790-06-4 | 0.95 | 250mg |
£36.00 | 2022-03-01 | |
| Fluorochem | 022066-1g |
Ethyl oxo-(4-trifluoromethylphenyl)acetate |
73790-06-4 | 0.95 | 1g |
£71.00 | 2022-03-01 | |
| Fluorochem | 022066-5g |
Ethyl oxo-(4-trifluoromethylphenyl)acetate |
73790-06-4 | 0.95 | 5g |
£211.00 | 2022-03-01 | |
| Fluorochem | 022066-25g |
Ethyl oxo-(4-trifluoromethylphenyl)acetate |
73790-06-4 | 0.95 | 25g |
£746.00 | 2022-03-01 | |
| TRC | E193355-250mg |
Ethyl 2-oxo-2-[4-(trifluoromethyl)phenyl]acetate |
73790-06-4 | 250mg |
$ 155.00 | 2022-06-05 | ||
| TRC | E193355-500mg |
Ethyl 2-oxo-2-[4-(trifluoromethyl)phenyl]acetate |
73790-06-4 | 500mg |
$ 260.00 | 2022-06-05 | ||
| TRC | E193355-1000mg |
Ethyl 2-oxo-2-[4-(trifluoromethyl)phenyl]acetate |
73790-06-4 | 1g |
$ 415.00 | 2022-06-05 | ||
| 1PlusChem | 1P005XKH-250mg |
Benzeneacetic acid, a-oxo-4-(trifluoromethyl)-, ethylester |
73790-06-4 | 95% | 250mg |
$68.00 | 2025-02-21 | |
| 1PlusChem | 1P005XKH-25g |
Benzeneacetic acid, a-oxo-4-(trifluoromethyl)-, ethylester |
73790-06-4 | 95% | 25g |
$940.00 | 2025-02-21 | |
| abcr | AB230148-1g |
Ethyl 2-[4-(trifluoromethyl)phenyl]glyoxylate tech.; . |
73790-06-4 | 1g |
€798.50 | 2025-04-16 |
Ethyl 2-oxo-2-4-(trifluoromethyl)phenylacetate Suppliers
Ethyl 2-oxo-2-4-(trifluoromethyl)phenylacetate Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on Ethyl 2-oxo-2-4-(trifluoromethyl)phenylacetate
Ethyl 2-oxo-2-4-(trifluoromethyl)phenylacetate (CAS No. 73790-06-4): A Comprehensive Overview
Ethyl 2-oxo-2-4-(trifluoromethyl)phenylacetate, identified by its CAS number 73790-06-4, is a significant compound in the realm of pharmaceutical chemistry and synthetic biology. This compound, characterized by its unique structural and functional attributes, has garnered considerable attention in recent years due to its potential applications in drug development and molecular research.
The molecular structure of Ethyl 2-oxo-2-4-(trifluoromethyl)phenylacetate consists of a phenyl ring substituted with a trifluoromethyl group at the 4-position and an acetoacetate moiety at the 2-position. This specific arrangement imparts distinct chemical properties that make it a valuable intermediate in the synthesis of various pharmacologically active agents. The presence of the trifluoromethyl group, in particular, enhances the lipophilicity and metabolic stability of the compound, which are critical factors in drug design.
In recent years, there has been a surge in research focused on the development of novel therapeutic agents targeting neurological disorders. Ethyl 2-oxo-2-4-(trifluoromethyl)phenylacetate has emerged as a promising candidate in this field due to its ability to modulate neurotransmitter activity. Studies have indicated that this compound exhibits potential neuroprotective properties, making it a subject of intense interest for researchers investigating treatments for conditions such as Alzheimer's disease and Parkinson's disease.
Moreover, the compound's structural features have also attracted attention in the context of anti-inflammatory drug development. The trifluoromethyl group enhances the binding affinity of Ethyl 2-oxo-2-4-(trifluoromethyl)phenylacetate to various biological targets, including enzymes and receptors involved in inflammatory pathways. This has led to investigations into its efficacy as an anti-inflammatory agent, with preliminary studies suggesting significant promise in reducing inflammation without compromising immune function.
The synthesis of Ethyl 2-oxo-2-4-(trifluoromethyl)phenylacetate involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, have been employed to optimize the production process. These methods not only enhance efficiency but also minimize unwanted byproducts, making the compound more suitable for industrial-scale production.
Recent advancements in computational chemistry have further facilitated the study of Ethyl 2-oxo-2-4-(trifluoromethyl)phenylacetate. Molecular modeling techniques have been used to predict the compound's interaction with biological targets, providing valuable insights into its mechanism of action. These computational studies have complemented experimental research, enabling a more comprehensive understanding of the compound's pharmacological properties.
The pharmaceutical industry has shown particular interest in Ethyl 2-oxo-2-4-(trifluoromethyl)phenylacetate due to its versatility as a building block for more complex drug molecules. Its structural features allow for easy modifications, enabling chemists to tailor its properties for specific therapeutic applications. This adaptability has made it a cornerstone in medicinal chemistry research, with numerous patents and clinical trials currently underway exploring its potential.
In conclusion, Ethyl 2-oxo-2-4-(trifluoromethyl)phenylacetate (CAS No. 73790-06-4) represents a fascinating compound with diverse applications in pharmaceutical research and development. Its unique structural attributes, coupled with recent findings from cutting-edge studies, highlight its significance as a potential therapeutic agent. As research continues to uncover new possibilities, this compound is poised to play a pivotal role in shaping the future of medicine.
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